molecular formula C10H25O6PSi B6326843 Dimethyl-2-(triethoxysilyl)ethylphosphonate CAS No. 17940-10-2

Dimethyl-2-(triethoxysilyl)ethylphosphonate

Cat. No. B6326843
CAS RN: 17940-10-2
M. Wt: 300.36 g/mol
InChI Key: QGBMQTRXKLVGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-2-(triethoxysilyl)ethylphosphonate (DTEP) is an organophosphonate compound with a wide range of applications in scientific research, including biochemistry, physiology, and laboratory experiments. DTEP is a colorless liquid that is soluble in both water and organic solvents. The compound is known for its low toxicity, low volatility, and low vapor pressure, making it an ideal choice for a variety of applications.

Scientific Research Applications

Contrast Agent Synthesis

Dimethyl-2-(triethoxysilyl)ethylphosphonate derivatives have been synthesized for potential applications as non-ionic selective X-ray contrast agents. This is due to the unique structural and functional moieties of these compounds, which are suitable for medical imaging purposes (Shalem, Shatzmiller, & Feit, 2000).

Surface Modification

This compound has been explored for its usefulness in modifying silica surfaces. Specifically, its derivatives have potential applications in creating chelate adsorbents for the extraction of d-metal ions from water media. This is significant in the context of water purification and metal ion extraction (Chuiko, Kholin, & Kolosov, 2020).

Electrolyte Solvent in Batteries

Research has also shown the potential of this compound derivatives in enhancing the safety of lithium-ion batteries. They have been evaluated as fire-retardant electrolyte solvents due to their nonflammability and high thermal stability. This application is crucial for improving the safety and efficiency of lithium-ion batteries (Wu et al., 2009).

Flame Retardant Additive

Further studies on this compound derivatives include their use as flame retardant additives in lithium-ion battery electrolytes. This application significantly suppresses the flammability of the electrolyte, enhancing the overall safety of the battery systems (Xiang et al., 2007).

properties

IUPAC Name

2-dimethoxyphosphorylethyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBMQTRXKLVGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OC)OC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25O6PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709892
Record name Dimethyl [2-(triethoxysilyl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17940-10-2
Record name Dimethyl [2-(triethoxysilyl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Reactant of Route 4
Reactant of Route 4
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Reactant of Route 5
Dimethyl-2-(triethoxysilyl)ethylphosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl-2-(triethoxysilyl)ethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.